![molecular formula C34H32N8 B103283 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine CAS No. 18711-05-2](/img/structure/B103283.png)
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, also known as TMPyP4, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the class of porphyrin derivatives, which are known for their unique optical and electronic properties. TMPyP4 has been found to exhibit a range of interesting properties, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is primarily based on its ability to intercalate into DNA and RNA molecules, thereby affecting their structure and function. 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the activity of various enzymes that are involved in DNA replication and transcription, making it a potential candidate for cancer therapy. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to interact with various proteins and enzymes, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit antioxidant properties, protecting cells from oxidative stress. At higher concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the growth and proliferation of various types of cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has several advantages as a research tool, including its strong binding affinity towards DNA and RNA molecules, its ability to intercalate into double-stranded DNA, and its potential applications in various fields of science. However, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine also has some limitations, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
Zukünftige Richtungen
There are several future directions for research on 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, including its potential applications in cancer therapy, its use as a photosensitizer in photodynamic therapy, and its potential applications in organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, its potential side effects, and its interactions with other biomolecules. Overall, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is a promising candidate for various scientific research applications, and further studies are needed to fully explore its potential.
Synthesemethoden
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized using a variety of methods, including the condensation of pyrimidine-2,4,6,8-tetracarboxylic acid with 3-methylphenylamine, followed by oxidation using a suitable oxidizing agent. Alternatively, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized by the reaction of 3-methylphenylamine with pyrimidine-2,4,6,8-tetrakis(bromomethyl) derivative followed by deprotection using a base.
Wissenschaftliche Forschungsanwendungen
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in various fields of science, including biochemistry, biophysics, and materials science. In biochemistry, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit strong binding affinity towards DNA and RNA molecules, making it a useful tool for studying nucleic acid structure and function. In biophysics, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been used as a photosensitizer in photodynamic therapy, a treatment modality for various types of cancer. In materials science, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in organic electronics, where it exhibits interesting optical and electronic properties.
Eigenschaften
CAS-Nummer |
18711-05-2 |
|---|---|
Produktname |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
Molekularformel |
C34H32N8 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C34H32N8/c1-21-9-5-13-25(17-21)35-31-29-30(40-33(41-31)37-27-15-7-11-23(3)19-27)32(36-26-14-6-10-22(2)18-26)42-34(39-29)38-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H2,35,37,40,41)(H2,36,38,39,42) |
InChI-Schlüssel |
XPUGFIPNWQKXRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
Synonyme |
2,4,6,8-Tetrakis(m-toluidino)pyrimido[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)




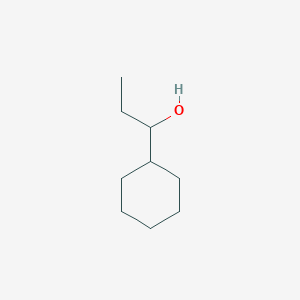
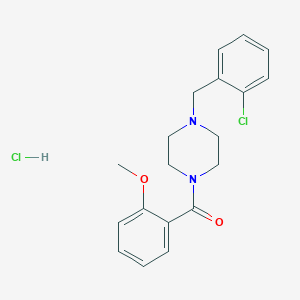

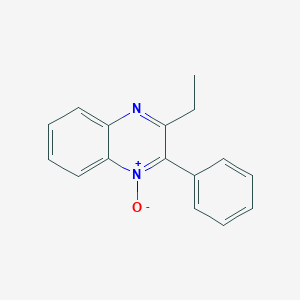
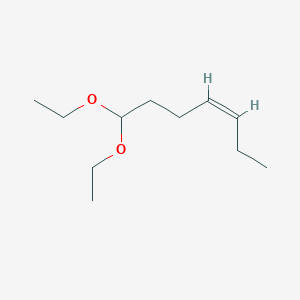
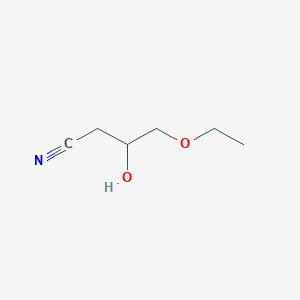
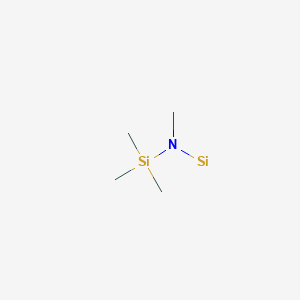
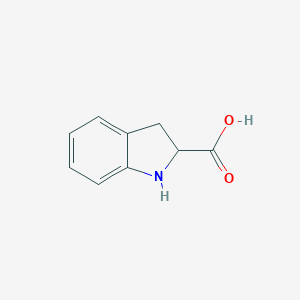
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)